4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid
Overview
Description
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Molecular Structure Analysis
The molecular structure of “4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid” has been studied using X-ray diffraction . The crystal structure of protein tyrosine phosphatase 1B complexed with this compound has been deposited in the Protein Data Bank .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 271.247 . Its chemical formula is C10H9NO6S .Scientific Research Applications
Synthesis Methods
- Palladium-Copper Catalysis : A study by Raju et al. (2006) discusses a convenient protocol for the construction of α-pyrone fused with thiophene, which involves palladium-mediated cross-coupling of 3-iodothiophene-2-carboxylic acid with terminal alkynes. This method demonstrates a tandem C–C bond forming reaction in the presence of a palladium catalyst, leading to the formation of 5-substituted thieno[2,3-c]pyran-7-ones in good yields (Raju et al., 2006).
- Greener Synthesis with Ultrasound Irradiation : Rao et al. (2014) reported a greener and practical synthesis of 5-substituted thieno[2,3-c]pyran-7-ones using Cu-catalyzed coupling-cyclization of 3-iodothiophene-2-carboxylic acid with terminal alkynes under ultrasound irradiation. This process utilized an inexpensive and Pd- and ligand-free methodology (Rao et al., 2014).
Potential Applications
- Pharmacological Interest : The derivatives of 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid, such as thieno[2,3-c]pyran-7-ones, have been indicated to be of potential pharmacological interest due to their presence in bioactive agents and drugs (Raju et al., 2006).
- Fluorescence Applications : Sahu et al. (2014) synthesized a series of thieno[3,2-c]pyrans showing substituent-dependent fluorescence. These compounds demonstrated high fluorescence quantum yields with large Stokes shifts, indicating potential applications in optical and fluorescent technologies (Sahu et al., 2014).
- Material Science Applications : Dhayalan et al. (2015) developed a new spirobi[thieno[2,3-c]pyran] which, upon selective mono- or dimetalation, was used to prepare soluble conjugated oligothiophenes and pyrene derivatives. This indicates its potential application in material science, particularly in the development of novel organic materials (Dhayalan et al., 2015).
Mechanism of Action
Target of Action
The primary target of 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid is Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound acts as a potent and competitive inhibitor of Ras-related GTPases . It binds potently to the Rab7 nucleotide binding site , which is involved in the regulation of various cellular processes, including intracellular membrane trafficking and cell migration .
Biochemical Pathways
It is known to antagonize the ras-related protein rab-7 , which plays a key role in the regulation of endocytic trafficking and lysosome biogenesis .
Result of Action
The compound’s action results in the reduction of class switch DNA recombination (CSR) in B cells and survival of plasma cells . This suggests that it may have potential therapeutic applications in conditions where these cellular processes are dysregulated .
Future Directions
The improved efficacy of second-generation correctors with VX-770 and ongoing efforts in discovering new CFTR potentiators promise an encouraging future for CF therapy . The ability to rationally design effective compounds with improved pharmacological properties may hold the key to an ultimate cure of CF .
Biochemical Analysis
Biochemical Properties
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatase 1B. This enzyme is involved in the regulation of insulin signaling pathways and has been identified as a potential target for the treatment of diabetes and obesity . The compound interacts with the enzyme by forming a salt bridge with the aspartic acid residue at position 48, which enhances its selectivity and inhibitory potency . Additionally, this compound may interact with other proteins and biomolecules, although these interactions are less well-characterized.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. In particular, this compound has been shown to increase insulin sensitivity and resistance to obesity in animal models . It influences cell function by modulating cell signaling pathways, including those involved in insulin signaling, and by affecting gene expression related to metabolic processes . Furthermore, this compound has been observed to impact cellular metabolism, potentially altering the balance of metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of protein tyrosine phosphatase 1B. The compound binds to the active site of the enzyme, forming a stable complex that prevents the dephosphorylation of tyrosine residues on target proteins This inhibition leads to enhanced insulin signaling and improved glucose uptake in cells
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in terms of insulin sensitivity and metabolic regulation . The exact temporal dynamics of these effects are still being elucidated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and reduce obesity-related symptoms without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with protein tyrosine phosphatase 1B. This interaction affects the insulin signaling pathway, leading to changes in glucose metabolism and energy homeostasis . The compound may also interact with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biological effects
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is known to localize to specific cellular compartments, including the cytoplasm and possibly the nucleus Targeting signals and post-translational modifications may direct the compound to these compartments, where it can interact with its molecular targets and modulate cellular processes
Properties
IUPAC Name |
5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-8(10)6-4-12-7-3-11-2-1-5(6)7/h4H,1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMGBYIAUZTFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620356 | |
Record name | 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1169491-14-8 | |
Record name | 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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